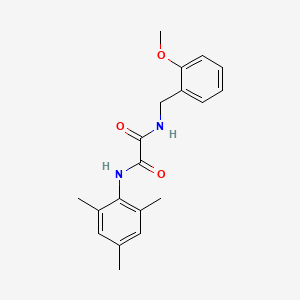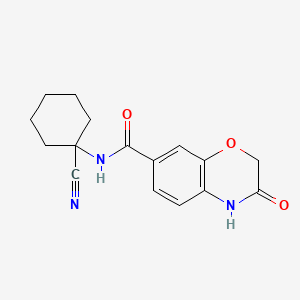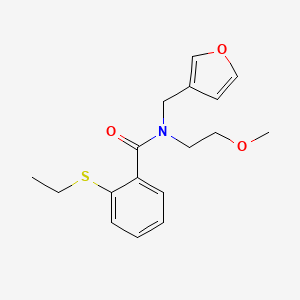![molecular formula C13H15NO3 B2743859 7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1976265-58-3](/img/structure/B2743859.png)
7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is a complex organic compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features an indole moiety fused with an oxane ring, making it a significant molecule in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of tryptamine-ynamide, catalyzed by silver (I) and triphenylphosphine (PPh3), to form the spiro[indole-3,4’-piperidine] scaffold . Another approach includes the use of 3-bromooxindoles as nucleophiles in an enantioselective Mannich reaction, followed by cyclization mediated by silver nitrate .
Industrial Production Methods
Industrial production of this compound may involve continuous one-pot synthesis methods, which are advantageous due to their efficiency and high yield. For instance, a four-step process involving carbamoylation and imidation reactions can produce spiro[indoline-succinimides] and related compounds with high overall yields and minimal aqueous work-up .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include silver nitrate for cyclization, sodium nitrite and diluted hydrochloric acid for diazotization, and various catalysts for enantioselective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the cycloisomerization of tryptamine-ynamide yields spiro[indole-3,4’-piperidine] scaffolds .
Aplicaciones Científicas De Investigación
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of tobacco cells by interfering with the metabolic pathways involving indole and tryptophan . Additionally, its derivatives act as inhibitors for various enzymes and proteins, contributing to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxyindole: Used to study methoxy and amino substitution effects on the indole ring.
Spiro[indoline-3,9’-pyrrolo[3’,4’4,5]cyclopenta[1,2-b]indole derivatives: These compounds are synthesized through cycloaddition reactions and have high diastereoselectivity.
Spiro[indoline-succinimides]: Produced through carbamoylation and imidation reactions.
Uniqueness
7-Methoxy-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability compared to its monocyclic counterparts .
Propiedades
IUPAC Name |
7-methoxyspiro[1H-indole-3,4'-oxane]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-10-4-2-3-9-11(10)14-12(15)13(9)5-7-17-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTWSFXBZHNGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C23CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2743780.png)
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)

![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)



![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)

![2-{[4-AMINO-5-(3,4-DIMETHYLBENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(2-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2743794.png)


